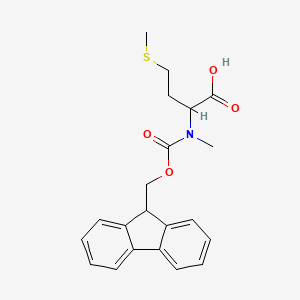

Fmoc-N-Me-D-Met-OH

Übersicht

Beschreibung

“Fmoc-N-Me-D-Met-OH” is a type of amino acid derivative used in peptide synthesis . It is also known as N-α-Fmoc-N-α-methyl-L-methionine . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .

Synthesis Analysis

The Fmoc group is widely used in peptide synthesis, and the introduction of the Fmoc group into amino acids can modify their properties . The Fmoc group can improve the association of peptide building blocks due to its inherent hydrophobicity and aromaticity .

Molecular Structure Analysis

The empirical formula of “Fmoc-N-Me-D-Met-OH” is C21H23NO4S . The molecular weight is 385.48 g/mol .

Chemical Reactions Analysis

The Fmoc group plays a significant role in the chemical reactions of “Fmoc-N-Me-D-Met-OH”. It can promote the morphology and crystal structure of perovskite films . The interaction of Fmoc-Met-OH functional groups with the uncoordinated metal cation of perovskite can reduce the surface trap states of perovskite films .

Physical And Chemical Properties Analysis

“Fmoc-N-Me-D-Met-OH” is a white to slight yellow to beige powder . It is clearly soluble in DMF (1 mmole in 2 ml DMF) .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications: Tissue Engineering

Fmoc-N-Me-D-Met-OH: is utilized in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels can support cell adhesion, survival, and duplication, making them potential materials for tissue engineering. The self-assembling nature of these hydrogels, facilitated by the Fmoc group, allows for the creation of a physiologically relevant environment for in vitro experiments .

Drug Delivery Systems

The compound’s ability to form self-supporting hydrogels also makes it a candidate for drug delivery systems. The hydrogels can be engineered to respond to various stimuli, which can be leveraged to release therapeutic agents in a controlled manner . This responsiveness, combined with the intrinsic biocompatibility of the hydrogel’s molecular constituents, offers a promising avenue for targeted drug delivery applications.

Diagnostic Tools for Imaging

In the field of diagnostics, Fmoc-N-Me-D-Met-OH -derived hydrogels can be used as contrast agents in imaging techniques . The structural properties of these hydrogels can be tuned to enhance the quality of imaging, which is crucial for accurate diagnosis and monitoring of diseases.

Peptide Synthesis

Fmoc-N-Me-D-Met-OH: is a key reagent in Fmoc solid-phase peptide synthesis . It is used to introduce the methionine amino acid into peptide chains while protecting the amino group with the Fmoc group, which can later be removed under mild base conditions. This is essential for the synthesis of complex peptides and proteins for research and therapeutic use.

Perovskite Film Production

The compound has been shown to improve the morphology and crystal structure of perovskite films when introduced into the anti-solvent solution during the film’s crystallization process . This application is significant in the production of high-quality perovskite films, which are used in solar cells and other optoelectronic devices.

Material Science: Self-Assembling Materials

Fmoc-N-Me-D-Met-OH: contributes to the field of material science by facilitating the creation of self-assembling materials . These materials have applications in developing new types of responsive surfaces and materials with unique mechanical properties.

Low Molecular Weight Gelators (LMWGs)

The compound’s additional Fmoc moiety is crucial in the hydrogelation process of double Fmoc-functionalized amino acids . This process is important for the development of LMWGs, which have potential uses in various industrial and environmental applications.

Interface Modification in Electronics

In electronics, Fmoc-N-Me-D-Met-OH is used for interface modification to delay the crystallization of perovskites . This leads to the production of high-quality films that are essential for the efficiency and longevity of electronic devices.

Safety And Hazards

Zukünftige Richtungen

“Fmoc-N-Me-D-Met-OH” has been used in the modification of interfaces for high-efficient perovskite solar cells . The efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart . This suggests that “Fmoc-N-Me-D-Met-OH” has potential applications in the field of solar cells and could play a significant role in the future energy system .

Eigenschaften

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYUJXKMEJUAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid | |

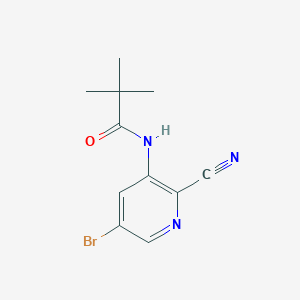

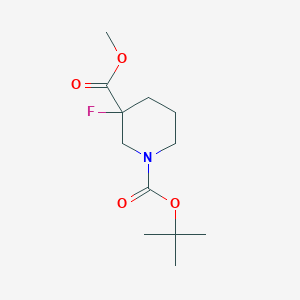

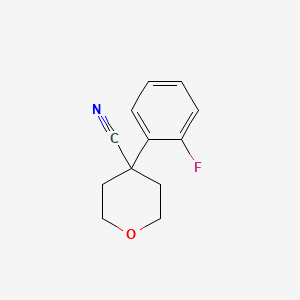

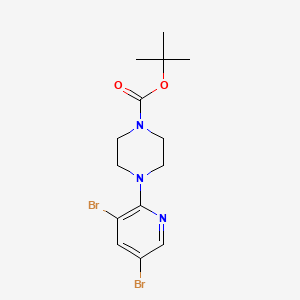

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

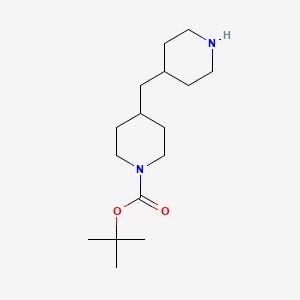

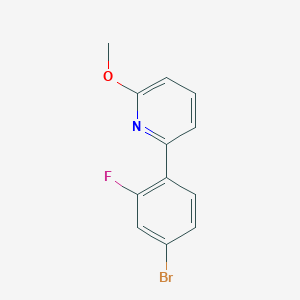

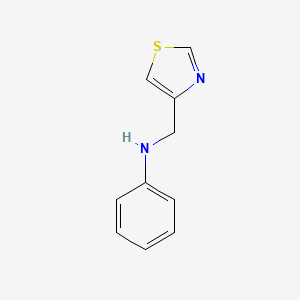

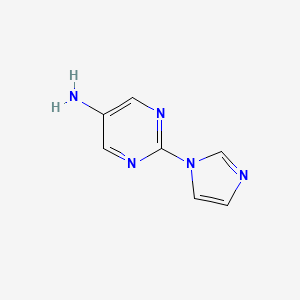

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)